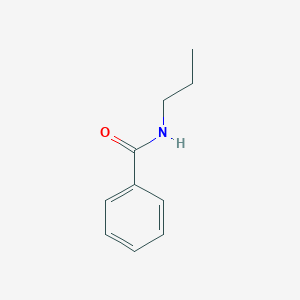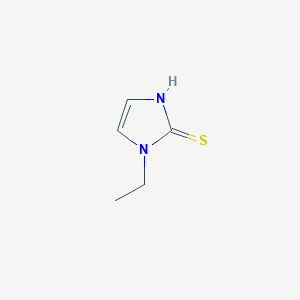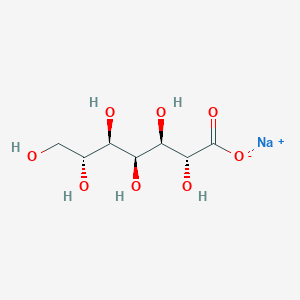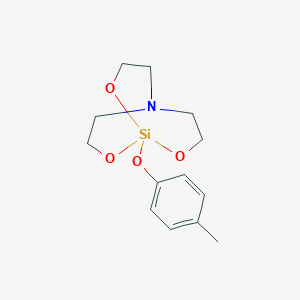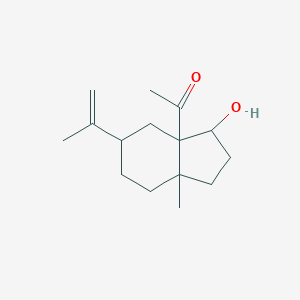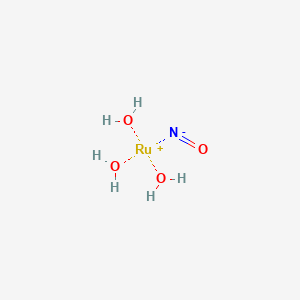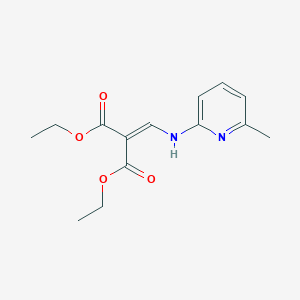
Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Übersicht
Beschreibung
Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a compound used as a precursor in the synthesis of various biologically active quinoline derivatives. Its importance lies in the biological activities associated with quinoline derivatives, such as antiviral, immunosuppressive, anticancer, and photoprotective effects (Valle et al., 2018).
Synthesis Analysis
This compound can be synthesized through a nucleophilic vinyl substitution between specific anilines and diethyl ethoxymethylene malonate. A rapid, room temperature method for producing this compound involves reacting equimolar amounts of precursor materials in alcoholic KOH, yielding the product in 45-53% yield, which is beneficial for industrial-scale production (Valle et al., 2018).
Molecular Structure Analysis
Diethyl (6-methyl-2-pyridylaminomethylene)malonate and related compounds show varied crystalline structures depending on the substituents and the position of the hydroxy group, affecting the hydrogen bonding patterns within the structure. The structural differences significantly influence the molecular packing and interactions in the crystal lattice (Ilangovan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Exciplex Formation : A study by Yuan et al. (1989) focused on the synthesis of a related bichromophoric compound and its exciplex formation in both fluid media and a polymer matrix. This research suggests potential applications in materials science, particularly in the study of molecular interactions and photophysical properties within polymer matrices (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Precursor for Quinoline Derivatives : Valle et al. (2018) described the synthesis of a molecule similar to Diethyl (6-methyl-2-pyridylaminomethylene)malonate, which is a precursor in the multistage synthesis of quinoline derivatives with potential biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Asymmetric Enzymatic Acetylation : Egri et al. (1997) researched the synthesis and asymmetric enzymatic acetylation of prochiral dialkylacetal derivatives of 3-hydroxy-2-hydroxymethylpropanal, derived from diethyl malonates, suggesting its utility in asymmetric synthesis and enzymology (Egri, Fogassy, Novák, & Poppe, 1997).
Synthesis of Naphthyridine Derivatives : Xia Ming (2007) reported the synthesis of 1-Ethyl-4-Oxy-7-Methyl-1,8-Naphththyridine-3-Carboxylic Acid using a compound similar to Diethyl (6-methyl-2-pyridylaminomethylene)malonate. This synthesis process indicates its application in the creation of complex organic molecules, potentially useful in pharmaceutical research (Xia Ming, 2007).
Thiophosphoroselenenylations of CH-Acid Esters and Amides : Majewski and Przychodzeń (2021) described thiophosphoroselenenylation procedures of CH-acids, including derivatives of malonic and other acids, suggesting the compound's utility in organic synthesis and functional group transformations (Majewski & Przychodzeń, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFBMUDERBERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157604 | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (6-methyl-2-pyridylaminomethylene)malonate | |
CAS RN |
13250-95-8 | |
| Record name | 1,3-Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13250-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

